molecular formula C13H13N3O3S B7825575 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one

Cat. No.: B7825575
M. Wt: 291.33 g/mol
InChI Key: ZPYINBDDEUQXFI-MKMNVTDBSA-N
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Description

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a hydrazinyl group, and a thiazol-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-ethyl-2-thioxo-4-thiazolidinone in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the hydrazinyl group.

Scientific Research Applications

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound’s hydrazinyl group can form hydrogen bonds with biological macromolecules, while the benzodioxole moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-phenyl-1,3-thiazol-4-one
  • 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,3-thiazol-4(5H)-one

Uniqueness

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one is unique due to the presence of the ethyl group at the 5-position of the thiazol-4-one ring. This structural variation can influence the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-2-11-12(17)15-13(20-11)16-14-6-8-3-4-9-10(5-8)19-7-18-9/h3-6,11H,2,7H2,1H3,(H,15,16,17)/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYINBDDEUQXFI-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N=C(S1)NN=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N=C(S1)N/N=C/C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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